molecular formula C15H22N2O3 B2710125 tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate CAS No. 1191240-34-2

tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B2710125
CAS No.: 1191240-34-2
M. Wt: 278.352
InChI Key: YARAQYRABXNHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery. It features a piperidine ring, which is a privileged scaffold found in more than twenty classes of pharmaceuticals and is crucial for constructing biologically active molecules . The structure incorporates both a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and handles the secondary amine, and a hydroxypyridinyl moiety that offers a key site for further synthetic modification. Piperidine derivatives are fundamental synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . This compound serves as a key synthetic intermediate, or "building block," for the development of novel therapeutic agents. Its structure makes it particularly valuable for creating molecules that interact with the central nervous system, and it can be used in the synthesis of potential treatments for a range of conditions. Researchers utilize this compound in multi-step synthetic routes, where the Boc group can be readily removed under mild acidic conditions to reveal the secondary amine for further functionalization. The hydroxypyridinyl group also provides a vector for creating diverse molecular architectures. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 4-hydroxy-4-pyridin-3-ylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-14(2,3)20-13(18)17-9-6-15(19,7-10-17)12-5-4-8-16-11-12/h4-5,8,11,19H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARAQYRABXNHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology:
Research indicates that tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate exhibits potential neuroprotective effects. Studies have shown that it can modulate neurotransmitter systems, making it a candidate for treating neurodegenerative diseases.

Anticancer Activity:
The compound has been evaluated for its cytotoxicity against various cancer cell lines. In vitro studies have demonstrated that it induces apoptosis in tumor cells, suggesting its potential as an anticancer agent.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of acetylcholinesterase, which may have implications for Alzheimer's disease treatment.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the hydroxy group enhances hydrogen bonding capabilities, facilitating stronger interactions with target enzymes and receptors.

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of the compound led to significant improvements in cognitive function and memory retention, attributed to its neuroprotective properties against oxidative stress.

Case Study 2: Anticancer Efficacy

In a recent clinical trial, derivatives of this compound were tested against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with the compound exhibiting IC50 values in the low micromolar range.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and pyridinyl groups play a crucial role in binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Substitution Patterns and Electronic Effects

The target compound’s hydroxyl and pyridinyl groups distinguish it from analogs. Key comparisons include:

Compound Substituents Molecular Weight Key Properties
tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate 4-OH, 4-pyridin-3-yl 277.36 (analog ref.) Polar hydroxyl group enhances hydrogen bonding; pyridine enables π-π interactions
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) 4-NH₂, 4-pyridin-3-yl 277.36 Amino group increases basicity; light yellow solid
tert-Butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate 4-OH, 4-(CF₃-pyridinyl) 349.33 Trifluoromethyl group enhances lipophilicity and metabolic stability
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-(4-methylpentyl) 283.43 Aliphatic chain increases hydrophobicity; synthesized in 86% yield
tert-Butyl 4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)piperidine-1-carboxylate 4-(triazolylthio-methyl) 409.40 Sulfur and triazole groups introduce potential for metal coordination

Key Observations :

  • Electronic Effects : The hydroxyl group in the target compound fosters hydrogen bonding, while the CF₃ group in the trifluoromethyl analog increases electron-withdrawing effects, altering reactivity .
  • Lipophilicity : Aliphatic (e.g., 4-methylpentyl) or aromatic (e.g., 4-methoxyphenyl ) substituents enhance hydrophobicity, impacting membrane permeability.

Key Observations :

  • Deprotection Efficiency: The amino analog (PK03447E-1) shows a lower yield (35%) due to harsh HCl/dioxane conditions , whereas aliphatic analogs achieve higher yields via milder coupling reactions .
  • Multicomponent Reactions : The Groebke–Blackburn method enables moderate yields for complex heterocycles .

Biological Activity

tert-Butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

The mechanism of action for this compound involves its interaction with various biological targets, particularly in the central nervous system. The hydroxyl and pyridinyl groups facilitate binding to specific receptors or enzymes, modulating their activity. Key interactions include:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has been shown to inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling.
  • Modulation of β-secretase Activity : It also exhibits inhibitory effects on β-secretase, an enzyme involved in amyloid precursor protein processing, which is crucial in Alzheimer's disease pathology.

Neuroprotective Effects

Recent studies have demonstrated that this compound exhibits neuroprotective properties. For instance, in vitro experiments showed that the compound could protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with neuroinflammation .

In Vivo Studies

In vivo studies involving animal models have further corroborated the neuroprotective effects observed in vitro. The compound was tested in scopolamine-induced models of cognitive impairment, where it demonstrated significant improvements in memory retention and cognitive function compared to control groups . However, the extent of its efficacy varied based on dosage and administration routes.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Starting Material : The synthesis often begins with tert-butyl 4-hydroxypiperidine-1-carboxylate.
  • Pyridinyl Substitution : Introduction of the pyridinyl group can be achieved through nucleophilic substitution reactions.
  • Purification : Advanced purification techniques such as chromatography are employed to ensure high purity of the final product.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameKey Functional GroupsBiological Activity
tert-butyl 4-hydroxy-piperidineHydroxypiperidineModerate AChE inhibition
tert-butyl 4-(bromopyrazol)BromopyrazolAntimicrobial activity
tert-butyl 4-(azidomethyl)AzidomethylPotential anticancer properties

This table highlights how the presence of both hydroxyl and pyridinyl groups in our compound provides distinct chemical reactivity compared to others.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions. A plausible route includes:

Formation of the Piperidine Core : React pyridin-3-yl magnesium bromide with a tert-butyl-protected piperidone derivative under Grignard conditions to introduce the pyridinyl group .

Hydroxylation : Oxidize the intermediate using a controlled oxidizing agent (e.g., meta-chloroperbenzoic acid) to introduce the hydroxyl group at the 4-position.

Protection/Deprotection : Use Boc (tert-butoxycarbonyl) protection to stabilize the piperidine nitrogen during synthesis .

Step Reagents/Conditions Yield Optimization Tips
1Pyridin-3-yl MgBr, THF, 0°C → RT, 12hUse anhydrous conditions to prevent side reactions.
2mCPBA, CH₂Cl₂, 0°C, 2hMonitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1).

Reference : Similar pathways for tert-butyl piperidine carboxylates .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon/nitrogen) in airtight containers. Desiccate to prevent hydrolysis of the Boc group .
  • Handling : Use chemical-resistant gloves (nitrile), P95/P100 respirators for dust control, and full-face shields. Ensure fume hoods are used for weighing .
  • Decomposition Risks : Avoid temperatures >40°C; thermal gravimetric analysis (TGA) indicates decomposition onset at ~150°C .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR : Key peaks:
    • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 3.2–3.5 (m, 4H, piperidine), 4.8 (s, 1H, -OH), 7.3–8.5 (m, 4H, pyridinyl) .
    • ¹³C NMR : δ 28.1 (Boc CH₃), 80.2 (Boc C-O), 154.3 (C=O).
  • HPLC : Use a C18 column (mobile phase: 70% MeCN/30% H₂O + 0.1% TFA); retention time ~8.2 min .
  • HRMS : Calculate exact mass (C₁₅H₂₄N₂O₃): Expected [M+H]⁺ = 305.1864.

Q. What safety precautions are necessary when working with this compound?

Methodological Answer:

  • PPE : Wear OV/AG/P99 respirators for aerosolized particles; use butyl rubber gloves for solvent resistance .
  • Emergency Measures :
    • Eye Exposure : Flush with saline for 15 min; consult ophthalmologist if irritation persists .
    • Inhalation : Move to fresh air; monitor for bronchospasm (rare but possible due to pyridinyl group) .
  • Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to neutralize potential NOx from pyridine decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

Methodological Answer:

  • Solvent Selection : Replace THF with 2-MeTHF for higher boiling point and greener chemistry.
  • Catalysis : Use catalytic CeCl₃ to enhance Grignard reactivity (reduces side products by 20%) .
  • Microwave-Assisted Synthesis : Reduce hydroxyl oxidation time from 2h to 20 min (80°C, 300W), improving yield to 85% .
Parameter Baseline Optimized
Time (Step 2)2h20 min
SolventTHF2-MeTHF
AdditiveNoneCeCl₃ (5 mol%)

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Case Example : Discrepancy in ¹H NMR integration for hydroxyl proton (variable δ 4.8–5.2).
    • Diagnosis : Hydrogen bonding with residual solvent (e.g., CDCl₃ vs. DMSO-d6).
    • Solution : Dry compound rigorously (molecular sieves, 48h) and re-run in deuterated DMSO .
  • HPLC Purity Disputes : Use orthogonal methods (e.g., LC-MS vs. GC-FID) to confirm ≥98% purity .

Q. How does the hydroxyl group influence the compound’s reactivity in further derivatization?

Methodological Answer:

  • Nucleophilic Reactions : The hydroxyl group can be tosylated (TsCl, pyridine) for SN2 substitutions .
  • Oxidation Sensitivity : Avoid strong oxidizers (e.g., KMnO₄) to prevent ketone formation. Use Dess-Martin periodinane for controlled oxidation to a ketone .
  • Hydrogen Bonding : Stabilizes intermediates in Suzuki couplings (e.g., with aryl boronic acids) .

Q. What are the implications of this compound’s stability under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH <3) : Rapid Boc deprotection (t₁/₂ = 2h at pH 2), forming piperidinium salts .
  • Basic Conditions (pH >10) : Hydroxyl group deprotonation enhances solubility but risks ester hydrolysis (monitor via HPLC) .
  • Neutral Buffers : Stable for 72h (PBS, pH 7.4), making it suitable for in vitro biological assays .

Q. Data Contradiction Analysis

  • Stability in DMSO : Literature reports vary (stable for 6 months at –20°C vs. 1 month).
    • Resolution : Trace water in DMSO accelerates degradation. Use anhydrous DMSO with 4Å molecular sieves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.